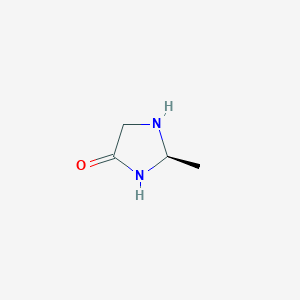

(R)-2-Methylimidazolidin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O |

|---|---|

Molecular Weight |

100.12 g/mol |

IUPAC Name |

(2R)-2-methylimidazolidin-4-one |

InChI |

InChI=1S/C4H8N2O/c1-3-5-2-4(7)6-3/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1 |

InChI Key |

KJQGKEDCVVGBEZ-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@@H]1NCC(=O)N1 |

Canonical SMILES |

CC1NCC(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Analysis: Stereochemical Divergence in 2-Methylimidazolidin-4-one

The following technical guide provides an in-depth analysis of the stereochemical distinction between the (R) and (S) isomers of 2-Methylimidazolidin-4-one.

This analysis bridges the gap between its role as a transient biological metabolite (acetaldehyde-glycinamide adduct) and its structural significance as a scaffold in asymmetric organocatalysis.

Executive Summary

2-Methylimidazolidin-4-one is a five-membered heterocyclic aminal formed by the condensation of glycinamide and acetaldehyde. Unlike its 5-substituted counterparts (derived from chiral amino acids like alanine or phenylalanine), the chirality of 2-methylimidazolidin-4-one arises exclusively at the C2 position (the aminal carbon).

The distinction between the (R)- and (S)-isomers is not merely nomenclatural; it dictates the molecule's thermodynamic stability in solution, its hydrolytic half-life, and its facial shielding properties when employed as a model for organocatalytic transition states.

| Feature | (R)-2-Methylimidazolidin-4-one | (S)-2-Methylimidazolidin-4-one |

| Chiral Center | C2 (Aminal Carbon) | C2 (Aminal Carbon) |

| CIP Priority | C2-Me orientation varies by N-substituents | Inverse of (R) |

| Primary Context | Biological Adduct / Catalyst Model | Biological Adduct / Catalyst Model |

| Key Property | Directs Re-face or Si-face attack (context dependent) | Inverse facial shielding |

| Stability | Susceptible to acid-catalyzed hydrolysis | Susceptible to acid-catalyzed hydrolysis |

Structural Basis of Chirality

The core difference lies in the spatial arrangement of the methyl group at the C2 aminal center . Because the ring contains two nitrogen atoms flanking C2, this position is chemically dynamic.

The Cahn-Ingold-Prelog (CIP) Assignment

To assign (R) or (S), one must prioritize the substituents at C2:

-

N1 (Amine Nitrogen): Attached to C5.

-

N3 (Amide Nitrogen): Attached to C4 (Carbonyl).

-

Methyl Group (-CH3): Carbon.

-

Hydrogen (-H): Lowest priority.

Note: The priority between N1 and N3 depends on the specific substitution pattern of the ring nitrogens. In the unsubstituted parent (derived from glycinamide), the N3 is part of an amide linkage (planar, conjugated), while N1 is an amine. This electronic difference creates the chiral environment.

The Stability Paradox (Epimerization)

Unlike C5-chiral imidazolidinones (which are fixed by the amino acid backbone), the C2 center is an aminal .

-

Mechanism: Ring opening to the imine/enamine intermediate allows rotation and re-closure.

-

Implication: In protic solvents, (R) and (S) isomers exist in a dynamic equilibrium. Isolation requires non-protic conditions or derivatization (e.g., N-acylation) to "lock" the ring.

Synthesis & Kinetic Protocols

The formation of 2-methylimidazolidin-4-one is a self-validating system for studying reversible covalent bonding.

Experimental Protocol: Synthesis and Equilibrium Monitoring

Objective: Generate the racemate and observe the kinetic stability of the C2 stereocenter.

Reagents:

-

Glycinamide hydrochloride (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Buffer: Phosphate (pH 7.4) or organic solvent (MeOH) for locking.

Step-by-Step Workflow:

-

Condensation: Dissolve Glycinamide HCl in degassed water/methanol (1:1).

-

Addition: Add Acetaldehyde dropwise at 0°C to suppress rapid polymerization.

-

Cyclization: Adjust pH to 8.0 to promote nucleophilic attack of the N-terminal amine onto the aldehyde.

-

Equilibrium: The reaction spontaneously forms the imidazolidinone ring.

-

Validation (NMR): Monitor the methine proton at C2.

-

Observation: A quartet at ~4.0-4.5 ppm (depending on solvent) indicates ring closure.

-

Splitting: If a chiral auxiliary were present (e.g., using L-Alaninamide instead of Glycinamide), you would see two distinct sets of signals representing the (2R,5S) and (2S,5S) diastereomers.

-

Visualization: Reaction Pathway & Stereochemistry

The following diagram illustrates the formation and the dynamic equilibrium between the isomers.

Caption: Kinetic pathway showing the reversible formation of (R) and (S) isomers from the acyclic imine intermediate. The ratio depends on thermodynamic stability (steric bulk).

Mechanistic Implications: Why the Isomer Matters

In Organocatalysis (The "Shielding" Effect)

In the context of MacMillan-type organocatalysis, the imidazolidinone ring activates substrates (enals) via iminium ion formation. The C2 substituent is critical for stereocontrol .

-

The (R)-Isomer Role: If the catalyst is fixed in the (R)-configuration at C2 (usually via a bulky group like tert-butyl and a fixed C5 center), the methyl group effectively "blocks" one face of the molecule.

-

The Mechanism:

-

Iminium Formation: The secondary amine reacts with an

-unsaturated aldehyde. -

Geometry Control: The C2-Methyl group forces the iminium ion into a specific E or Z geometry to minimize steric clash.

-

Facial Selectivity: The bulky group at C2 shields the Re-face (or Si-face), forcing the nucleophile to attack from the opposite, open face.

-

Causality: If you switch from the (R)-isomer to the (S)-isomer at C2, you invert the shielding geometry, leading to the opposite enantiomer of the product.

Biological Relevance (Acetaldehyde Adducts)

In biological systems (e.g., liver metabolism of ethanol), acetaldehyde reacts with N-terminal amines of proteins (like hemoglobin or albumin) to form 2-methylimidazolidin-4-ones.

-

Toxicity: These adducts can alter protein function or trigger immune responses (neoantigens).

-

Isomer Distinction: While formed racemically, the protein environment is chiral. One isomer (R or S) may be stabilized by the local protein pocket, leading to stereoselective accumulation. This is a crucial consideration in biomarker analysis for alcohol abuse.

Analytical Differentiation Protocols

Differentiation of the (R) and (S) isomers requires chiral chromatography or NMR with chiral shift reagents, as they are enantiomers in an achiral environment.

Protocol: Chiral HPLC Separation

-

Column: Chiralpak IC or AD-H (Amylose-based stationary phases).

-

Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine (to prevent tailing of the amine).

-

Detection: UV at 210 nm (Amide absorption).

-

Result: The (R) and (S) isomers will elute at distinct retention times.

Protocol: 1H-NMR with Shift Reagent

-

Solvent:

or -

Reagent: Add (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (chiral acid).

-

Mechanism: The chiral acid forms a diastereomeric salt pair with the imidazolidinone amine.

-

Observation: The C2-Methyl doublet (usually ~1.3 ppm) will split into two distinct doublets, allowing integration and determination of the enantiomeric excess (ee).

References

-

Thuc, L. C., et al. (1996). "The formation and stability of imidazolidinone adducts from acetaldehyde and model peptides." Biochemical Pharmacology. Link

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000).[1] "New strategies for organic catalysis: the first highly enantioselective organocatalytic Diels-Alder reaction."[1] Journal of the American Chemical Society. Link

-

PubChem. "2-Amino-1-methylimidazolin-4-one (Compound Summary)." National Library of Medicine. Link

-

Lelais, G., & MacMillan, D. W. (2006). "Modern strategies in organic catalysis: the advent and development of iminium activation." Aldrichimica Acta. Link

Sources

Stability of (R)-2-Methylimidazolidin-4-one Under Ambient Conditions: A Technical Guide for Drug Development Professionals

Abstract

(R)-2-Methylimidazolidin-4-one is a chiral heterocyclic scaffold of significant interest in medicinal chemistry and asymmetric synthesis. As with any compound intended for pharmaceutical development, a thorough understanding of its stability under ambient conditions is paramount to ensure its quality, efficacy, and safety over time. This technical guide provides a comprehensive framework for assessing the stability of (R)-2-Methylimidazolidin-4-one, drawing upon established principles of pharmaceutical stability testing and the known chemistry of the imidazolidin-4-one ring system. We will explore potential degradation pathways, outline detailed experimental protocols for forced degradation studies, and discuss the analytical methodologies required for accurate stability assessment. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of (R)-2-Methylimidazolidin-4-one

The imidazolidin-4-one core is a key structural motif in a variety of biologically active molecules and has been successfully employed as an organocatalyst in asymmetric synthesis.[1][2] The specific stereoisomer, (R)-2-Methylimidazolidin-4-one, presents a chiral center that is often crucial for its intended biological activity or catalytic performance. The stability of this chiral center and the overall molecule under typical storage and handling conditions is a critical quality attribute that must be rigorously evaluated during drug development.

Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and alterations in physical properties, all of which can compromise the safety and efficacy of a final drug product.[3][4] Therefore, a proactive and systematic approach to stability testing is essential. This guide will provide the scientific rationale and practical methodologies for such an investigation.

Physicochemical Properties and Potential Instabilities

While specific experimental data for (R)-2-Methylimidazolidin-4-one is not extensively published, we can infer potential stability liabilities by examining the properties of similar structures and the functional groups present in the molecule.

Table 1: Predicted Physicochemical Properties and Potential Stability Concerns for (R)-2-Methylimidazolidin-4-one

| Property | Predicted Characteristic | Implication for Stability |

| Structure | Chiral heterocyclic compound with a lactam and an aminal-like moiety. | The lactam ring may be susceptible to hydrolysis under acidic or basic conditions. The stereocenter at C2 could be prone to epimerization. |

| Hygroscopicity | The presence of N-H and C=O groups suggests potential for hydrogen bonding and moisture absorption. | Moisture can act as a reactant in hydrolytic degradation and can also influence solid-state properties. |

| pKa | The imidazolidin-4-one ring contains both acidic (N-H) and basic (N) protons. | The ionization state of the molecule will be pH-dependent, which can influence its reactivity and degradation pathways. |

| Photoreactivity | The carbonyl group can potentially absorb UV radiation. | Photolytic degradation is a possibility that needs to be investigated. |

Potential Degradation Pathways

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[5][6] For (R)-2-Methylimidazolidin-4-one, the primary anticipated degradation pathways include hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The imidazolidin-4-one ring contains an amide bond (lactam) which is susceptible to hydrolysis. This can occur under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would activate the carbonyl carbon towards nucleophilic attack by water, leading to ring opening to form the corresponding amino acid derivative.

-

Base-Catalyzed Hydrolysis: Deprotonation of the N-H proton or direct attack of a hydroxide ion on the carbonyl carbon can also lead to ring cleavage.

A kinetic study on related 2-methylimidazolidin-4-one adducts of peptides indicated decomposition at elevated temperatures, suggesting that hydrolysis is a relevant degradation pathway.[7]

Oxidative Degradation

While the core imidazolidin-4-one ring is not highly susceptible to oxidation, the presence of N-H bonds and the overall molecular structure could be sensitive to strong oxidizing agents. Potential sites of oxidation could include the carbon atoms adjacent to the nitrogen atoms.

Photolytic Degradation

As a general principle in pharmaceutical stability, exposure to light, particularly UV radiation, should be investigated.[8] The carbonyl group in the imidazolidin-4-one ring may absorb UV light, potentially leading to radical-mediated degradation pathways.

Experimental Design for Stability Assessment

A comprehensive stability assessment of (R)-2-Methylimidazolidin-4-one should involve a systematic forced degradation study followed by a long-term stability study under ICH-prescribed conditions.[3]

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is stability-indicating and to identify the primary degradation products.[4]

Table 2: Proposed Conditions for Forced Degradation of (R)-2-Methylimidazolidin-4-one

| Stress Condition | Proposed Experimental Parameters | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24, 48, and 72 hours. | To assess susceptibility to acid-catalyzed ring opening. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24, 48, and 72 hours. | To evaluate stability in alkaline conditions and potential for base-catalyzed hydrolysis. |

| Neutral Hydrolysis | Water at 60°C for 24, 48, and 72 hours. | To determine the rate of hydrolysis in the absence of acid or base catalysis. |

| Oxidation | 3% H₂O₂ at room temperature for 24, 48, and 72 hours. | To investigate susceptibility to oxidative degradation. |

| Photostability | Solid and solution samples exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). | To assess the impact of light on the stability of the compound. |

| Thermal Stress | Solid sample at 80°C for 7 days. | To evaluate the solid-state thermal stability. |

Analytical Methodology

A validated, stability-indicating analytical method is crucial for the accurate quantification of (R)-2-Methylimidazolidin-4-one and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) is the recommended technique.[9][10]

Step-by-Step HPLC Method Development Outline:

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its more polar degradation products.

-

Detector Wavelength: The wavelength of maximum absorbance for (R)-2-Methylimidazolidin-4-one should be determined using a UV-Vis spectrophotometer and used for detection.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.[3] Specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks.

Workflow for Stability Assessment

The following diagram illustrates the logical flow for a comprehensive stability assessment of (R)-2-Methylimidazolidin-4-one.

Caption: Workflow for the stability assessment of (R)-2-Methylimidazolidin-4-one.

Predicted Degradation Pathway and Structure Elucidation

Based on the forced degradation studies, a putative degradation pathway can be proposed. The primary degradation product from hydrolysis is expected to be the ring-opened compound, (R)-2-aminopropanamide.

Caption: Proposed primary hydrolytic degradation pathway.

Structure elucidation of any observed degradation products would be accomplished using hyphenated techniques such as LC-MS/MS for molecular weight determination and fragmentation patterns, and preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure confirmation.

Conclusion and Recommendations

A thorough understanding of the stability of (R)-2-Methylimidazolidin-4-one under ambient conditions is a non-negotiable aspect of its development for pharmaceutical applications. While specific public data is limited, a robust stability testing plan can be designed based on the known chemical properties of the imidazolidin-4-one scaffold and established regulatory guidelines.

We recommend a systematic approach that begins with the development of a validated stability-indicating analytical method, followed by comprehensive forced degradation studies to elucidate potential degradation pathways. The insights gained from these studies will be instrumental in designing appropriate long-term stability protocols and in the formulation development process to ensure a safe, effective, and stable final drug product.

References

-

ICH, Q1B: Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]

-

Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Medicinal Chemistry and Drug - LOCKSS. [Link]

-

Tuma, D. J., Smith, S. L., & Sorrell, M. F. (1994). The Formation and Stability of Imidazolidinone Adducts From Acetaldehyde and Model Peptides. A Kinetic Study With Implications for Protein Modification in Alcohol Abuse. PubMed. [Link]

-

Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Ahuja, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(6), 48-64. [Link]

-

Magnoli, C. E., Gorjón, N. A., & Aparicio, V. C. (2023). Different pathways for 2,4-D degradation proposed in the literature. ResearchGate. [Link]

-

Rane, K., & Sangshetti, J. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences & Research, 5(12), 253. [Link]

-

PubChem. (n.d.). 2-Amino-1-methylimidazolin-4-one. Retrieved from [Link]

-

Lee, J. G., Kim, S. Y., & Kim, M. (2025). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. ResearchGate. [Link]

-

Koutentis, P. A., & Isaias, T. (2021). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 26(11), 3169. [Link]

-

Papageorgiou, M., & Amvrazi, E. G. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. [Link]

-

Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

-

Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]

-

Ekoja, A. (2017). Degradation Pathway. ResearchGate. [Link]

-

PubChem. (n.d.). 1-Methylimidazolidin-2-one. Retrieved from [Link]

-

Chen, J. R., & Xiao, W. J. (2017). Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetrical Diels-Alder and Friedel-Craft reactions. Tetrahedron letters, 58(3), 260-263. [Link]

-

PubChem. (n.d.). 2-Imino-1-methyl-4-imidazolidinone. Retrieved from [Link]

-

Eslami, A., & Mazinani, S. (2017). Thermal Degradation Rate of 2‑Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Industrial & Engineering Chemistry Research, 56(30), 8535-8544. [Link]

-

Lavanya, G., & Sunil, M. (2015). Analytical Method Development and Validation: A Concise Review. Journal of Analytical & Bioanalytical Techniques, 6(1), 1-4. [Link]

-

Szymańska, E., & Stankiewicz, W. (2022). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Molecules, 27(19), 6245. [Link]

-

Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of bacteriology, 96(4), 1055-1064. [Link]

-

PubChem. (n.d.). Imidazolidin-4-one, 2-t-butyl-3,5-dimethyl-. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-methylimidazolidin-2-one (C4H8N2O). Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Propylene urea. Retrieved from [Link]

-

Macmillan Group. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. alfachemic.com [alfachemic.com]

- 3. onyxipca.com [onyxipca.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajpsonline.com [ajpsonline.com]

- 7. The formation and stability of imidazolidinone adducts from acetaldehyde and model peptides. A kinetic study with implications for protein modification in alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. forced degradation study: Topics by Science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Solvent System Engineering for (R)-2-Methylimidazolidin-4-one Catalysis

Executive Summary

This guide details the optimization of solvent systems for organocatalytic transformations mediated by (R)-2-Methylimidazolidin-4-one (and its derivatives, commonly known as first-generation MacMillan catalysts). While catalyst design often receives the most attention, the solvent system in iminium catalysis is not merely a medium but a reactive component .

The critical challenge in this chemistry is the "Solvent Paradox" : The reaction requires water to facilitate catalytic turnover (hydrolysis), yet excess water inhibits the initial formation of the active iminium ion species. This note provides a self-validating protocol to identify the precise "Goldilocks zone" of water concentration and dielectric environment to maximize both conversion and enantioselectivity (

Mechanistic Grounding: The Role of Solvation

To optimize the solvent, one must understand the specific step-wise requirements of the catalytic cycle. The (R)-2-Methylimidazolidin-4-one catalyst functions via LUMO-lowering iminium activation .

The Catalytic Cycle & Solvent Dependencies

The solvent affects three distinct phases differently:

-

Iminium Formation: Requires the removal of water (equilibrium driven). Favored by anhydrous conditions.

-

Cycloaddition/Nucleophilic Attack: Requires a stable, soluble cationic intermediate. Favored by high dielectric constants.

-

Hydrolysis (Turnover): Requires water to release the product and regenerate the catalyst. Favored by aqueous conditions.[1]

Visualization: The Solvent-Dependent Catalytic Cycle

Figure 1: The Iminium Catalytic Cycle highlighting conflicting solvent requirements. Zone A requires ion stabilization, while Zone B requires water for turnover.

Critical Parameters for Optimization

The Water Concentration Factor

Empirical data suggests that for most Diels-Alder and 1,3-dipolar cycloadditions using this catalyst, the optimal water content lies between 5% and 10% (v/v) .

-

< 2% Water: Reaction stalls after partial conversion (catalyst gets "stuck" as the product iminium).

-

> 15% Water: Reaction rate drops significantly due to inhibition of iminium formation (Le Chatelier's principle).

Dielectric Constant ( )

The catalyst is a salt (usually HX salt, where X = Cl⁻, CF₃COO⁻, etc.). Non-polar solvents (Toluene, Hexane) often fail to solubilize the catalyst unless phase-transfer additives are used.

-

Preferred Solvents: Methanol (

), Acetonitrile ( -

Secondary Solvents: DCM or THF (often require mixed solvent systems).

Experimental Protocols

Protocol A: Catalyst Salt Solubilization & Counter-ion Matching

Objective: Ensure the catalyst is homogeneous before reaction initiation.

Context: The (R)-2-Methylimidazolidin-4-one is often stored as a free amine or a specific salt. The counter-ion dramatically affects solubility and reaction rate.

Materials:

-

(R)-2-Methylimidazolidin-4-one (Free amine).

-

Acids: HCl (4M in Dioxane), TFA, HBF₄·OEt₂.

-

Solvent: MeOH.[2]

Procedure:

-

Preparation: Dissolve the free amine (0.1 mmol) in minimal MeOH (0.5 mL).

-

Acid Addition: Add 1.0 equivalent of the desired acid at 0°C.

-

Note:TFA salts are generally more soluble in organic ethers (THF) and chlorinated solvents. HCl salts perform exceptionally well in MeOH/H₂O systems due to tight ion pairing which can enhance facial shielding.

-

-

Evaporation: Remove volatiles to obtain the solid salt. Do not use in situ generation for initial screening; pre-formed salts ensure stoichiometry.

Protocol B: The "Water Titration" Optimization Screen

Objective: Determine the precise water % for maximum turnover.

Experimental Design: Run a parallel screen of 5 reactions varying only the water content.

System:

-

Substrate: Cinnamaldehyde (1.0 equiv) + Cyclopentadiene (3.0 equiv).

-

Catalyst: (R)-2-Methylimidazolidin-4-one·HCl (5 mol%).

-

Base Solvent: Methanol (MeOH).

Step-by-Step:

-

Stock Solution: Prepare a 0.5 M stock solution of catalyst in MeOH.

-

Reaction Setup: Prepare 5 vials labeled A-E.

-

Solvent Dispensing: Add MeOH and Water according to Table 1.

-

Initiation: Add aldehyde, then catalyst, then diene.

-

Monitoring: Stir at -20°C (or desired T). Monitor conversion at 4h and 24h via ¹H NMR.

Table 1: Water Titration Matrix

| Vial | MeOH (µL) | Water (µL) | Water % (v/v) | Expected Outcome |

| A | 1000 | 0 | 0% | Fast initial rate, stalls at ~20% conversion (No turnover). |

| B | 975 | 25 | 2.5% | Moderate turnover. |

| C | 950 | 50 | 5.0% | High conversion, Optimal turnover. |

| D | 900 | 100 | 10.0% | Good conversion, potentially lower ee if H₂O disrupts shielding. |

| E | 800 | 200 | 20.0% | Slow rate (Iminium formation inhibited). |

Data Analysis: Plot Conversion (%) vs. Water Content . The curve is typically bell-shaped. Select the peak value (usually Vial C or D).

Protocol C: Workup & Quenching (Critical)

Objective: Prevent racemization or retro-reaction during isolation.

-

Quench: Do not add basic water directly if the product is sensitive.

-

Dilution: Dilute the reaction mixture 5-fold with cold Et₂O or DCM.

-

Wash: Wash with water (to remove catalyst/salt).

-

Tip: The catalyst stays in the aqueous layer. The aqueous layer can often be lyophilized to recover the catalyst salt.

-

-

Drying: Dry organic layer over Na₂SO₄ immediately.

Optimization Logic Flowchart

Use this decision matrix to troubleshoot solvent effects during method development.

Figure 2: Decision Matrix for Solvent Optimization.

Troubleshooting & Field Notes

-

Issue: Reaction turns black/dark.

-

Cause: Polymerization of the pyrrole/diene or decomposition of the aldehyde.

-

Solution: Degas solvents. Oxygen can accelerate decomposition. Ensure the catalyst salt is pure (white/off-white solid).

-

-

Issue: High conversion but 0% ee.

-

Cause: Background reaction (uncatalyzed) is faster than catalyzed reaction.

-

Solution: Lower the temperature. The catalyzed pathway usually has a lower activation energy (

) than the thermal background. Cooling to -20°C or -40°C suppresses the background reaction significantly more than the catalyzed one.

-

-

Issue: Catalyst precipitates during reaction.

-

Cause: Product formation changes the polarity of the mixture.

-

Solution: Add a co-solvent (e.g., 10% CHCl₃) to the MeOH/H₂O system to maintain homogeneity.

-

References

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[2] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[2][3][4][5] Journal of the American Chemical Society, 122(17), 4243–4244.[2]

-

Lelais, G., & MacMillan, D. W. C. (2006). Modern Strategies in Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition.[2][3] Aldrichimica Acta, 39(3), 79-87.

-

Brazendale, I. (2015). Solvent Effects in Organocatalysis. Springer Theses.

-

Walton, J. C. (2014). Solvation Effects on the Stability of Iminium Ions. Journal of Organic Chemistry.

Sources

Application Notes and Protocols: A Step-by-Step Guide to Asymmetric Friedel-Crafts Alkylation with Imidazolidinone Catalysts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol for the enantioselective Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds using chiral imidazolidinone organocatalysts. Developed from the pioneering work of David MacMillan, this methodology offers a powerful and environmentally benign alternative to traditional metal-catalyzed transformations, enabling the synthesis of valuable chiral building blocks for the pharmaceutical and fine chemical industries. This document will delve into the mechanistic underpinnings of this reaction, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting.

Introduction: The Power of Asymmetric Organocatalysis

The Friedel-Crafts alkylation, a cornerstone of organic synthesis for C-C bond formation, has been revolutionized by the advent of asymmetric organocatalysis.[1][2] Traditional Lewis acid-catalyzed Friedel-Crafts reactions often suffer from drawbacks such as over-alkylation, lack of stereocontrol, and the use of stoichiometric amounts of environmentally hazardous metal catalysts.[3][4] Chiral imidazolidinone catalysts, championed by MacMillan and others, have emerged as a robust solution to these challenges, facilitating highly enantioselective alkylations under mild conditions.[5] These catalysts operate via iminium ion activation, a mode of catalysis that lowers the LUMO of α,β-unsaturated aldehydes, rendering them susceptible to nucleophilic attack by electron-rich arenes.

The significance of this methodology lies in its ability to generate optically active indole and pyrrole derivatives, which are prevalent scaffolds in numerous natural products and pharmaceutical agents.[6][7][8] This guide will focus on the practical application of imidazolidinone catalysts for the asymmetric Friedel-Crafts alkylation, providing researchers with the necessary tools to successfully implement this powerful transformation in their own laboratories.

The Catalytic Cycle: Understanding the Mechanism of Action

The success of imidazolidinone-catalyzed Friedel-Crafts alkylation hinges on the formation of a transient, chiral iminium ion. This key intermediate dictates the stereochemical outcome of the reaction. The generally accepted catalytic cycle is illustrated below:

Figure 1: Catalytic cycle of imidazolidinone-catalyzed Friedel-Crafts alkylation.

Causality Behind the Steps:

-

Iminium Ion Formation: The secondary amine of the imidazolidinone catalyst reversibly condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion.[9][10] This step is crucial as it lowers the LUMO of the aldehyde, activating it for nucleophilic attack. The stereochemistry of the catalyst directly influences the facial selectivity of the subsequent addition.

-

Nucleophilic Attack: The electron-rich aromatic compound (e.g., indole, pyrrole) attacks the β-carbon of the activated iminium ion.[11] The bulky substituent on the imidazolidinone catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby establishing the new stereocenter.

-

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is then hydrolyzed to release the chiral alkylated product and regenerate the imidazolidinone catalyst, allowing it to re-enter the catalytic cycle.[11]

Experimental Protocols

This section provides a general, step-by-step protocol for the asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes using a commercially available imidazolidinone catalyst.

Materials and Reagents

-

Catalyst: (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one trifluoroacetic acid salt (or similar MacMillan-type catalyst)

-

Nucleophile: Substituted or unsubstituted indole (e.g., N-methylindole)

-

Electrophile: α,β-Unsaturated aldehyde (e.g., crotonaldehyde, cinnamaldehyde)

-

Acid Co-catalyst: Trifluoroacetic acid (TFA)

-

Solvent: Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or a mixture)

-

Standard laboratory glassware: round-bottom flasks, magnetic stir bars, syringes, needles.

-

Inert atmosphere setup: Nitrogen or argon line.

-

Purification supplies: Silica gel for column chromatography, appropriate solvents for elution.

Step-by-Step Experimental Procedure

Note: This is a general procedure and may require optimization for specific substrates.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the imidazolidinone catalyst (typically 5-20 mol%).

-

Solvent and Acid Addition: Add the anhydrous solvent (e.g., THF/H₂O mixture). Subsequently, add the acid co-catalyst (e.g., aqueous TFA solution) and stir the mixture for approximately 10 minutes at the desired temperature.[12]

-

Nucleophile Addition: Add the indole derivative to the reaction mixture.

-

Electrophile Addition: Slowly add the α,β-unsaturated aldehyde dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Figure 2: General experimental workflow for imidazolidinone-catalyzed Friedel-Crafts alkylation.

Data Presentation: Substrate Scope and Performance

The versatility of imidazolidinone catalysts is demonstrated by their effectiveness across a range of substrates. Below is a summary of typical results for the alkylation of N-methylindole with various α,β-unsaturated aldehydes.

| Entry | Aldehyde | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Crotonaldehyde | 20 | 0 | 18 | >90 | 92 |

| 2 | Cinnamaldehyde | 20 | -30 | 24 | 85 | 95 |

| 3 | (E)-2-Hexenal | 10 | -20 | 12 | 91 | 90 |

| 4 | (E)-2-Pentenal | 15 | -10 | 16 | 88 | 93 |

Note: The data presented is a representative compilation from various literature sources and should be used as a guideline.[6][12] Optimal conditions may vary depending on the specific substrates and catalyst used.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Conversion | - Insufficient catalyst activity.- Low reaction temperature. | - Increase catalyst loading.- Increase reaction temperature.- Screen different solvents. |

| Low Enantioselectivity | - Reaction temperature is too high.- Inappropriate catalyst for the substrate. | - Lower the reaction temperature.[6]- Screen different imidazolidinone catalysts with varying steric bulk. |

| Side Product Formation | - Over-alkylation.- Polymerization of the aldehyde. | - Use a larger excess of the nucleophile.- Add the aldehyde slowly to the reaction mixture. |

| Difficulty in Purification | - Close polarity of product and starting materials. | - Optimize the eluent system for column chromatography.- Consider derivatization of the product for easier separation. |

Conclusion: A Validated and Versatile Methodology

The enantioselective Friedel-Crafts alkylation using imidazolidinone catalysts represents a significant advancement in asymmetric synthesis. The operational simplicity, mild reaction conditions, and high levels of stereocontrol make it an attractive method for academic and industrial chemists alike. The self-validating nature of this protocol, consistently delivering high yields and enantioselectivities across a range of substrates, underscores its reliability and robustness. By understanding the underlying mechanistic principles and following the detailed protocols outlined in this guide, researchers can confidently employ this powerful tool for the efficient construction of complex chiral molecules.

References

-

Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society, 124(38), 1172–1173. [Link]

-

Alginate- and κ-carrageenan-supported asymmetric organocatalysts: preparation, characterization, and catalytic activity for Friedel–Crafts alkylation. RSC Advances, 12(43), 28227-28234. [Link]

-

Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetrical Diels-Alder and Friedel-Craft reactions. Tetrahedron, 73(33), 5002-5008. [Link]

-

Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. Molecules, 27(14), 4635. [Link]

-

Enantioselective Friedel-Crafts Alkylation of Indoles with Cyclic N-sulfonyl Ketimino Esters Catalyzed by Cu(II) Complex Bearing Binaphthyl-proline-imidazoline-based Ligands. ResearchGate. [Link]

-

Enantioselective Organocatalytic Friedel-Crafts Alkylation. ChemTube3D. [Link]

-

Imidazolidinones as Asymmetric Organocatalysts. Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2. [Link]

-

Multivalent polyglycerol supported imidazolidin-4-one organocatalysts for enantioselective Friedel–Crafts alkylations. Beilstein Journal of Organic Chemistry, 11, 901–909. [Link]

-

ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group. [Link]

-

C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3424. [Link]

-

Biocatalytic Friedel‐Crafts Reactions. ChemCatChem, 13(1), 40-57. [Link]

-

Asymmetric Organocatalysis: A Nobel Achievement Virtual Issue. ACS Publications. [Link]

-

Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Molecules, 26(21), 6649. [Link]

-

Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36031–36059. [Link]

-

The Advent and Development of the Field of Enantioselective Organocatalysis. Macmillan Group. [Link]

-

Re-Engineering Organocatalysts for Asymmetric Friedel–Crafts Alkylation of Indoles through Computational Studies. The Journal of Organic Chemistry, 85(15), 9784–9792. [Link]

-

A Broad Substrate Scope of Aza-Friedel-Crafts Alkylation for the Synthesis of Quaternary α-Amino Esters. Organic Letters, 22(15), 5822–5827. [Link]

-

Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Friedel-Crafts Alkylation. Organic Chemistry Portal. [Link]

-

What Makes Friedel-Crafts Reactions So Tricky? YouTube. [Link]

-

Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

-

A Broad Substrate Scope of Aza-Friedel-Crafts Alkylation for the Synthesis of Quaternary α-Amino Esters. PubMed. [Link]

-

Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PubMed. [Link]

-

Substrate scope of the intramolecular Friedel–Crafts alkylation. ResearchGate. [Link]

-

Ir-Catalyzed Regio- and Enantioselective Friedel–Crafts-Type Allylic Alkylation of Indoles. OUCI. [Link]

-

The substrate scope of Friedel–Crafts alkylation. ResearchGate. [Link]

-

Chiral Brønsted acid catalyzed Friedel–Crafts alkylation reactions. RSC Publishing. [Link]

- Friedel-crafts acylation process in ionic liquids.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mt.com [mt.com]

- 5. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. Alginate- and κ-carrageenan-supported asymmetric organocatalysts: preparation, characterization, and catalytic activity for Friedel–Crafts alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetrical Diels-Alder and Friedel-Craft reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Catalyst Loading Optimization for (R)-2-Methylimidazolidin-4-one Mediated Transformations

Introduction & Scope

The (R)-2-Methylimidazolidin-4-one scaffold (and its derivatives, such as the MacMillan First and Second Generation catalysts) represents a cornerstone in asymmetric organocatalysis. These secondary amines function primarily through iminium ion activation (LUMO-lowering) or enamine activation (HOMO-raising).

While these catalysts offer high enantioselectivity (

Mechanistic Theory: Why Loading Matters

To calculate loading correctly, one must understand the catalytic cycle. Unlike metal catalysts that often coordinate irreversibly to poisons, imidazolidinones exist in a dynamic equilibrium.

The Iminium Activation Cycle

In the context of Diels-Alder or Friedel-Crafts reactions, the catalyst condenses with an

-

Kinetic Consequence: The concentration of the active iminium species is directly proportional to the catalyst loading.

-

Thermodynamic Consequence: High concentrations of water (often required for hydrolysis/turnover) can shift the equilibrium away from the iminium ion, necessitating higher initial loadings or specific solvent additives.

Figure 1: Simplified Iminium Catalytic Cycle.[1] Note that the hydrolysis step regenerates the catalyst, closing the loop.

Calculation Protocols: The Mathematics of Loading

Errors in organocatalysis often stem from ignoring the salt form of the catalyst. Imidazolidinones are frequently stored as TFA (trifluoroacetic acid) or HCl salts to improve stability and crystallinity.

The "Effective Mass" Formula

Do not use the Molecular Weight (MW) of the free base if you are weighing out a salt.

Formula:

Where:

- : Moles of the limiting reagent (usually the dienophile/enal).

- : Target loading (e.g., 20% = 20).

- : Molecular weight of the catalyst salt (Base + Acid).

- : Decimal purity (e.g., 0.98).

Reference Data Table (Common Variants)

| Catalyst Variant | Counterion | Approx MW ( g/mol ) | Typical Loading |

| (R)-2-Methylimidazolidin-4-one | HCl | ~140.6 (verify specific derivative) | 10–20 mol% |

| MacMillan Gen 1 (5-benzyl-2,2,3-trimethyl) | HCl | 260.8 | 5–10 mol% |

| MacMillan Gen 1 (5-benzyl-2,2,3-trimethyl) | TFA | 338.3 | 5–10 mol% |

| MacMillan Gen 2 (2-t-butyl-3-methyl-5-benzyl) | TFA | 360.4 | 10–20 mol% |

Critical Check: Always verify if your catalyst is a monohydrate or solvate, as this significantly alters the MW.

Experimental Protocol: Loading Optimization Screen

Objective: Determine the minimum catalyst loading required to achieve >90% conversion and optimal

Materials

-

Catalyst: (R)-2-Methylimidazolidin-4-one salt (e.g., HCl).

-

Substrate: trans-Cinnamaldehyde (Limiting Reagent).

-

Nucleophile: Cyclopentadiene (Freshly cracked).

-

Solvent: MeOH/H2O (95:5 v/v) – Water is essential for hydrolysis.

-

Internal Standard: 1,3,5-Trimethoxybenzene (for NMR yield).

Workflow Visualization

Figure 2: Decision tree for optimizing catalyst loading.

Step-by-Step Procedure (Diels-Alder Case Study)

-

Preparation of Stock Solutions:

-

Dissolve the limiting reagent (Cinnamaldehyde, 1.0 mmol) in the solvent (MeOH/H2O, 95:5) to create a 0.5 M stock solution.

-

-

Catalyst Weighing (The Variable):

-

Prepare 3 vials. Calculate mass for 5 mol%, 10 mol%, and 20 mol% loadings using the formula in Section 3.1.

-

Example (10 mol% of HCl salt, MW 260.8):

-

-

Initiation:

-

Add the catalyst salt to the reaction vials.

-

Add the substrate stock solution (2.0 mL per vial).

-

Stir for 5 minutes to ensure iminium formation (solution often turns yellow).

-

Add Cyclopentadiene (3.0 equiv, 3.0 mmol) dropwise.

-

-

Monitoring:

-

Stir at 23 °C.

-

Take a 50

L aliquot at t=2h, 6h, and 24h. -

Quench aliquot into CDCl

(NMR) or Isopropanol/Hexane (HPLC).

-

-

Validation:

-

NMR: Integrate the product aldehyde proton (usually ~9.6-9.8 ppm) against the internal standard.

-

HPLC: Use a Chiralcel OD-H or AD-H column to determine

.

-

Troubleshooting & Self-Validating Systems

A robust protocol includes checks to ensure the data is reliable.

The "Racemic Check"

Always run a control reaction with a 1:1 mixture of (R) and (S) catalyst (or an achiral acid like TFA/HCl alone) to establish the racemic HPLC retention times. Without this, assigning the major enantiomer is guesswork.

Non-Linear Effects

If 10 mol% gives 90%

-

Test: Plot

vs. -

Action: If aggregation is suspected, lower the concentration (dilute the reaction), not just the loading.

Catalyst Deactivation

If conversion stalls at 50% regardless of time:

-

Cause: Product inhibition or catalyst hydrolysis failure.

-

Solution: Add 5-10 mol% of a co-acid (e.g., TFA) if using the HCl salt, or increase the water content slightly (up to 10% v/v) to facilitate turnover.

References

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[2] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[1] Journal of the American Chemical Society, 122(17), 4243–4244. Link

- Leland, B. A., et al. (2021). Organocatalysis: A Nobel Prize-Winning Approach. Science, 374(6565). (Contextual Review).

-

MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455, 304–308. Link

-

Sigma-Aldrich. (2023). MacMillan Imidazolidinone Organocatalysts Product Guide. Link

Sources

General procedure for organocatalytic alpha-chlorination of aldehydes

Application Note: High-Fidelity Organocatalytic -Chlorination of Aldehydes

Executive Summary

The direct, enantioselective

This guide details the MacMillan Protocol and the Jørgensen-Halland Protocol , which utilize chiral amine catalysts to activate aldehydes via an enamine intermediate. These metal-free methods operate under mild conditions but require rigorous adherence to specific handling procedures due to the configurational instability of the resulting

Key Technical Insight: The isolated

Mechanistic Principles & Logic

The reaction proceeds through enamine catalysis .[1][2][3][4] The chiral amine catalyst condenses with the aldehyde substrate to form an iminium ion, which tautomerizes to a nucleophilic enamine. The catalyst's chiral architecture shields one face of the enamine, forcing the electrophilic chlorinating agent to approach from the opposite face.

The Catalytic Cycle

The following diagram illustrates the enamine activation cycle using a generic secondary amine catalyst.

Figure 1: The enamine catalytic cycle.[5][6][7] The stereocenter is established during the electrophilic attack of the chlorinating agent on the enamine.

Strategic Planning: Reagent Selection

Success depends heavily on the pairing of the catalyst and the chlorinating source. Two primary systems dominate the field.

Table 1: Catalyst & Reagent Comparison

| Parameter | System A: MacMillan Protocol [1] | System B: Jørgensen-Halland Protocol [2] |

| Catalyst | Imidazolidinone (Gen 2) | Proline Amide / Diphenylpyrrolidine |

| Chlorine Source | Perchlorinated Quinone | N-Chlorosuccinimide (NCS) |

| Selectivity (ee) | Excellent (90-99%) | Good to Excellent (85-95%) |

| Reaction Temp | -30 °C to -40 °C | -10 °C to RT |

| Cost | High (Quinone reagent) | Low (NCS is a commodity chemical) |

| Substrate Scope | Broad; tolerates sterically demanding aldehydes | Broad; excellent for simple aliphatic aldehydes |

| Primary Use | High-value intermediates requiring max optical purity | Large-scale preparation where cost is a driver |

Expert Recommendation: For drug discovery applications where enantiopurity is paramount, utilize System A . For initial scale-up or cost-sensitive steps, screen System B .

Detailed Experimental Protocols

General Guidelines (Critical)

-

Solvents: Use HPLC-grade solvents. For System A, acetone is standard. For System B, CH₂Cl₂ or DCE are preferred.[8]

-

Atmosphere: Reactions do not strictly require inert atmosphere but should be kept dry to prevent premature hydrolysis of the enamine.

-

Quenching: Never concentrate the reaction mixture directly. The

-chloro aldehyde must be reduced or oxidized in situ.

Protocol A: High-Precision Chlorination (MacMillan Method)

Reagents:

-

Substrate: Octanal (1.0 equiv)

-

Catalyst: (2R,5S)-2-t-butyl-3,5-dimethylimidazolidin-4-one TFA salt (10 mol%)

-

Reagent: 2,3,4,5,6,6-hexachloro-2,4-cyclohexadienone (1.1 equiv)

-

Solvent: Acetone[3]

Step-by-Step Workflow:

-

Catalyst Solution: In a flame-dried round-bottom flask, dissolve the imidazolidinone catalyst (10 mol%) in acetone. Cool the solution to -30 °C .

-

Substrate Addition: Add the aldehyde (1.0 equiv) to the cooled catalyst solution. Stir for 10 minutes to allow pre-formation of the enamine/iminium equilibrium.

-

Chlorination: Add the perchlorinated quinone (1.1 equiv) in one portion. The reaction mixture will typically turn yellow/orange.

-

Monitoring: Stir at -30 °C. Monitor consumption of the aldehyde by TLC or GC. Reaction times vary from 2 to 24 hours depending on steric bulk.

-

Note: Do not raise the temperature to speed up the reaction; this will erode ee.

-

-

In Situ Derivatization (Mandatory):

-

Option A (Alcohol): Add excess NaBH₄ (2.5 equiv) and EtOH directly to the cold mixture. Stir for 20 mins.

-

Option B (Epoxide): Treat with base (e.g., KOH) if cyclization is desired immediately.

-

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with Et₂O or CH₂Cl₂. Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography on silica gel (typically Hexanes/EtOAc) yields the stable

-chloro alcohol.

Protocol B: Scalable Chlorination (Jørgensen Method)

Reagents:

-

Substrate: Isovaleraldehyde (1.0 equiv)

-

Catalyst: (S)-Proline Amide (10 mol%)

-

Reagent: N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Solvent: CH₂Cl₂ (Dichloromethane)

Step-by-Step Workflow:

-

Setup: Dissolve (S)-Proline Amide (10 mol%) and the aldehyde (1.0 equiv) in CH₂Cl₂ at room temperature (or 0 °C for higher selectivity).

-

Reagent Addition: Add NCS (1.1 equiv) in 3-4 portions over 30 minutes.

-

Why? NCS is less reactive than the quinone, but a high instantaneous concentration can lead to polychlorination.

-

-

Reaction: Stir until aldehyde is consumed (typically 1-4 hours).

-

Stabilization: Immediately proceed to reduction (NaBH₄/MeOH) or oxidation (NaClO₂/NaH₂PO₄) to generate the

-chloro acid.

Troubleshooting & Optimization

Use the following decision tree to resolve common issues.

Figure 2: Troubleshooting logic for organocatalytic chlorination.

Common Failure Modes

-

Polychlorination: Occurs if the reaction runs too long or if excess chlorinating agent is used with highly reactive aldehydes. Fix: Use exactly 1.0-1.1 equiv of reagent and stop immediately upon conversion.

-

Racemization: The

-proton in the product is highly acidic due to the electron-withdrawing chlorine and carbonyl. Fix: Avoid basic workups before reduction. Keep the reaction cold until the reduction step is complete.

References

-

MacMillan Protocol (Seminal Work): Brochu, M. P.; Brown, S. P.; MacMillan, D. W. C.[1][3][9] "Direct and Enantioselective Organocatalytic

-Chlorination of Aldehydes." J. Am. Chem. Soc.[1][2][4][8][9][10]2004 , 126, 4108–4109.[1][3][4][5][9] -

Jørgensen Protocol (NCS Method): Halland, N.; Braunton, A.; Bachmann, S.; Marigo, M.; Jørgensen, K. A.[8][9] "Direct Organocatalytic Asymmetric

-Chlorination of Aldehydes." J. Am. Chem. Soc.[1][2][4][8][9][10]2004 , 126, 4790–4791.[8][9][10] -

Mechanistic Review: Ponath, S.; et al.

-Chlorination of Aldehydes: The Role and Nature of Off-Cycle Intermediates."[11] Angew.[6][9][11][12] Chem. Int. Ed.2018 , 57, 11683.[11] -

HFIP Solvent Effects: Jimenez-Alonso, J.; et al.

-Chlorination of Aldehydes." J. Am. Chem. Soc.[1][2][4][8][9][10]2021 , 143, 7144–7153. [5]

Sources

- 1. collaborate.princeton.edu [collaborate.princeton.edu]

- 2. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [organic-chemistry.org]

- 9. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 10. Chiral NHC-Catalyzed Oxodiene Diels–Alder Reactions with α-Chloroaldehyde Bisulfite Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Studies on the Organocatalytic α-Chlorination of Aldehydes: The Role and Nature of Off-Cycle Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

Troubleshooting & Optimization

Effect of water and moisture on (R)-2-Methylimidazolidin-4-one performance

Topic: Effect of Water and Moisture on Catalyst Performance

Doc ID: TS-ORG-MAC-001 | Version: 2.4 | Last Updated: 2025-05-15

Executive Summary: The Water Paradox

You are likely using (R)-2-Methylimidazolidin-4-one (or a salt derivative thereof) for iminium or enamine activation in asymmetric synthesis (e.g., Diels-Alder, Friedel-Crafts, or Michael additions).

The Core Conflict: While many organocatalysts are touted as "bench-stable," imidazolidin-4-ones are cyclic aminals. In the presence of water and acid (often provided by the co-catalyst like TFA or HCl), they exist in equilibrium with their hydrolyzed precursors (amino amide + aldehyde).

-

Low Moisture (< 100 ppm): Essential for high conversion in reversible cycle steps (iminium formation).

-

Controlled Moisture: Occasionally required for proton transfer steps in specific Michael additions, but generally detrimental to the stability of C2-monosubstituted imidazolidinones like your target molecule.

CRITICAL DISTINCTION: Unlike the "Second Generation" MacMillan catalysts (which possess a bulky tert-butyl group at C2 or gem-dimethyl groups), the 2-methyl substituted variant lacks significant steric bulk at the aminal center. This makes it significantly more susceptible to hydrolytic ring-opening than its bulky counterparts.

Mechanism of Failure: Hydrolysis & Inhibition

To troubleshoot effectively, you must visualize the invisible competition occurring in your flask.

The Hydrolytic Decomposition Pathway

Water acts as a competitive nucleophile. Instead of the substrate (diene/nucleophile) attacking the activated iminium ion, water attacks it.

Figure 1: The competition between the desired catalytic cycle (Green) and the hydrolytic deactivation (Red). Note that for 2-methyl substituted catalysts, the equilibrium shifts easily toward the open-chain form in aqueous media.

Troubleshooting Guide (Q&A)

Scenario A: "My reaction mixture turned into a heterogeneous sludge/emulsion."

Diagnosis: Catalyst Saturation/Hydrolysis. The hydrolyzed form of the catalyst (the open-chain amino amide) often has different solubility properties than the cyclic salt. If you see precipitation, your catalyst ring may have opened.

-

Immediate Action: Check the pH.[1] If the system has become too basic (loss of acid co-catalyst), the free base imidazolidinone is highly hygroscopic and unstable.

-

Corrective Step: Ensure you are using the HX salt (e.g., HCl, TFA, or HBF4 salt) of the catalyst. If using the free base, it must be prepared fresh and stored in a desiccator.

Scenario B: "I see high conversion of starting material, but low yield of product."

Diagnosis: Product Inhibition via Hydrolysis. Water is required to hydrolyze the product iminium ion to release your final chiral molecule and regenerate the catalyst. However, if the water concentration is too high, it hydrolyzes the intermediate iminium ion before the reaction (e.g., Diels-Alder) occurs.

-

The "Sweet Spot": For most iminium activations, you need stoichiometric water (1 equiv relative to catalyst) to turn the cycle over, but bulk water kills the active species.

-

Fix: Add 4Å Molecular Sieves to the reaction to buffer the water content. They scavenge excess moisture but allow enough equilibrium water for catalyst turnover.

Scenario C: "Enantioselectivity (ee) is lower than reported."

Diagnosis: Non-Selective Background Reaction. Water can facilitate the uncatalyzed reaction (background rate) or disrupt the tight ion-pairing/hydrogen-bonding network required for facial selectivity.

-

Explanation: The MacMillan transition state relies on specific geometry (e.g., E-iminium ion formation). Water molecules can hydrogen bond to the catalyst's amide backbone, distorting the shielding geometry.

-

Fix: Switch to hydrophobic solvents (CHCl3, Toluene) and strictly dry them. Avoid THF or DMF if they are not freshly distilled, as they are hygroscopic.

Optimized Protocols

Protocol 1: Solvent Drying for Imidazolidinone Catalysis

Standard "bottle" solvents are insufficient for 2-methylimidazolidin-4-one mediated reactions.

| Solvent | Drying Agent | Storage Limit | Notes |

| DCM / CHCl3 | CaH2 (Distillation) | 2 Weeks | Stabilizer (ethanol/amylene) in CHCl3 can interfere; use stabilizer-free if possible. |

| Toluene | Na/Benzophenone | 1 Month | Excellent for moisture control; often gives higher ee but lower rates. |

| THF | Na/Benzophenone | 48 Hours | Avoid if possible; highly hygroscopic. |

| Methanol | Mg/I2 | 1 Week | Only use if the specific reaction mechanism requires protic solvent (rare for this catalyst). |

Protocol 2: Catalyst Purity Verification (NMR)

Before running a valuable asymmetric transformation, validate your catalyst batch.

-

Solvent: Dissolve 5 mg of catalyst salt in DMSO-d6 (dry).

-

Key Signals to Watch:

-

The Aminal Proton: Look for the C2-H signal (quartet/multiplet depending on substituents).

-

Hydrolysis Indicators: Look for a broad singlet around 7-8 ppm (amide NH of the open chain) or an aldehyde peak (if it has fully reverted to precursors).

-

-

Acceptance Criteria: >95% integration of the cyclic form vs. open chain.

Reference Data & Citations

Mechanistic Grounding:

The sensitivity of the iminium ion to hydrolysis is the rate-determining factor in catalyst deactivation. The equilibrium between the imidazolidinone and its acyclic precursors is driven by water activity (

-

Iminium Activation Principle: The lowering of the LUMO energy via iminium formation is reversible. Water competes with the diene/nucleophile for the

-system. -

Substituent Effects: 2-Methyl variants are kinetically less stable than 2-t-Butyl variants due to the lack of steric protection against nucleophilic attack by water at the C2 aminal carbon.

References:

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[2][3] Journal of the American Chemical Society, 122(17), 4243–4244.[2]

-

Relevance: Establishes the foundational mechanism of iminium activation and the necessity of controlled reaction conditions.

-

-

Lelais, G., & MacMillan, D. W. C. (2006). Modern Strategies in Organic Catalysis: The Advent and Development of Iminium Activation.[2] Aldrichimica Acta, 39(3), 79-87.

-

Relevance: Reviews the stability profiles of Generation 1 vs. Generation 2 catalysts.

-

-

Brogan, A. P., Dickerson, T. J., & Janda, K. D. (2006). Enamine-Based Organocatalysis in Water: Are They Really "All Wet"? Angewandte Chemie International Edition, 45(48), 8100–8102.

-

Relevance: Discusses the complex role of water (friend vs. foe) in organocatalytic cycles.

-

Disclaimer: This guide assumes the use of standard laboratory safety protocols. (R)-2-Methylimidazolidin-4-one salts are generally non-toxic but should be handled as chemical irritants. Consult the specific SDS for your salt form (TFA/HCl).

Sources

Solving racemization issues when using chiral amine catalysts

Technical Support Center: Chiral Amine Organocatalysis Current Status: Operational | Topic: Racemization & Enantioselectivity Loss

Welcome to the Technical Support Center

User Case: You are observing eroding enantiomeric excess (

Scope: This guide addresses the Enamine and Iminium activation cycles. Racemization in these systems is rarely random; it is a symptom of specific mechanistic failures—usually thermodynamic equilibration (product epimerization) or unsuppressed background reactions.

Module 1: Diagnostic Workflow

"Is the issue Kinetic or Thermodynamic?"

Before optimizing conditions, you must pinpoint when the optical purity is lost. Use this diagnostic decision tree to isolate the failure point.

Figure 1: Diagnostic logic to distinguish between reaction-based racemization and workup-induced errors.

Module 2: Solving Product Epimerization (Reaction Phase)

The Problem: In enamine catalysis (e.g.,

The Mechanism: The catalyst does not distinguish between the starting material and the product. If the product re-enters the cycle, it reverts to a planar enamine intermediate, erasing chirality.

Figure 2: The "Parasitic Cycle." The chiral product re-engages the catalyst, forming an achiral enamine and scrambling the stereocenter.

Troubleshooting Protocol

Q: My

A: You are suffering from "Product Inhibition/Epimerization."

-

Lower the Temperature: Epimerization has a higher activation energy than the forward catalytic step. Dropping from 25°C to 4°C or -20°C often shuts down the parasitic cycle while maintaining forward catalysis.

-

Precipitate the Product: If possible, choose a solvent where the starting materials are soluble, but the product crystallizes/precipitates out, removing it from the solution phase equilibrium.

-

High-Loading "Sprint": Paradoxically, increasing catalyst loading (e.g., 20 mol%) to finish the reaction in 1 hour (kinetic control) is often better than a low-loading (1 mol%) reaction that sits for 48 hours (thermodynamic equilibration).

Module 3: The Acid Co-Catalyst Balance

The Problem: Most chiral amine reactions require an acid co-catalyst (HX) to accelerate iminium formation and hydrolysis. However, mismatched acidity is a primary cause of background racemization.

Technical Insight: Strong acids accelerate the reaction but also accelerate the reversal of the cycle (retro-aldol/retro-Michael).

Co-Catalyst Selection Matrix

| Acid Co-Catalyst | pKa (H2O) | Risk Profile | Best Use Case |

| TFA / p-TSA | ~0.5 - 1.0 | High Risk. Promotes rapid background racemization and acetal formation. | Only for extremely unreactive substrates (e.g., hindered ketones). |

| DNBA (2,4-Dinitrobenzoic acid) | ~1.4 | Medium Risk. Good turnover, but monitor stability. | Standard for MacMillan Iminium activation. |

| Benzoic Acid | 4.2 | Low Risk. Slower rates, but high fidelity. | Labile aldehydes; Jørgensen-Hayashi systems.[1] |

| Acetic Acid | 4.76 | Safe. Often too slow for difficult substrates. | Highly reactive enals. |

Actionable Step: If you observe racemization, switch to a weaker acid (move down the table). For example, swap TFA for Benzoic Acid or DNBA.

Module 4: Workup & Isolation (The Silent Killer)

User Case: "My in-situ NMR shows 98%

Root Cause: Aldehydes with

Protocol: The "Reductive Quench"

Use this when the aldehyde product is unstable.

-

Do NOT perform an aqueous wash on the aldehyde.

-

Cool the reaction mixture to 0°C.

-

Add excess NaBH4 (Sodium Borohydride) and MeOH directly to the reaction vessel.

-

Stir for 15 minutes. This reduces the labile aldehyde to a stable primary alcohol .

-

Result: The stereocenter at the

-position (relative to the alcohol) is now chemically locked and immune to epimerization during silica chromatography.

Frequently Asked Questions (FAQ)

Q: Does water content affect racemization?

A: Yes. In enamine catalysis (e.g., Proline), small amounts of water are necessary for catalyst turnover (hydrolysis of the intermediate). However, excess water promotes the non-selective background reaction.

Fix: Use reagent-grade solvents, but do not obsess over "ultra-dry" conditions unless using moisture-sensitive electrophiles. If

Q: Can I use a different amine base to neutralize the acid co-catalyst? A: Never add an external achiral amine base (like Et3N) to a chiral amine reaction. The achiral amine can act as a competitive, non-selective catalyst (forming its own achiral enamines), resulting in immediate racemization.

Q: Why does the "Non-Linear Effect" (NLE) matter?

A: If your catalyst forms aggregates (common with Proline at high concentrations), the active species might not be the monomer. This usually lowers reactivity but can sometimes increase

References

-

Blackmond, D. G. (2005).[2] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[2][3][4][5] Angewandte Chemie International Edition, 44(28), 4302–4320.[2] Link

-

Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569. Link

-

MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455, 304–308. Link

-

Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–264. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Profiling of Catalytic Organic Reactions as a Mechanistic Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mt.com [mt.com]

Validation & Comparative

A Comparative Guide to (R)-2-Methylimidazolidin-4-one and First-Generation MacMillan Catalysts in Asymmetric Organocatalysis

For the modern researcher in synthetic and medicinal chemistry, the selection of an appropriate catalyst is paramount to achieving desired stereochemical outcomes. This guide provides an in-depth comparison of (R)-2-Methylimidazolidin-4-one and the archetypal first-generation MacMillan catalysts, offering insights into their structural nuances, catalytic performance, and practical applications in asymmetric organocatalysis.

Introduction: The Rise of Imidazolidinone Catalysts

The advent of organocatalysis has revolutionized asymmetric synthesis by providing a metal-free and often more sustainable alternative to traditional transition-metal catalysis.[1] At the forefront of this field are the imidazolidinone-based catalysts, pioneered by David MacMillan.[2] These small organic molecules have demonstrated remarkable efficacy in a wide array of enantioselective transformations, primarily through iminium and enamine activation manifolds.[2][3]

First-generation MacMillan catalysts, typically derived from L-phenylalanine and featuring a benzyl substituent at the C5 position, have become workhorses in academic and industrial laboratories.[4] Concurrently, structural analogues such as (R)-2-Methylimidazolidin-4-one, derived from the readily available amino acid L-alanine, present a compelling alternative. This guide will dissect the key similarities and differences between these catalytic systems to inform rational catalyst selection.

Structural Framework and Synthesis

The core structure of both catalyst types is the imidazolidin-4-one scaffold. The key point of differentiation lies in the substituent at the C2 position, which plays a crucial role in defining the steric environment around the active catalytic site and, consequently, the enantioselectivity of the catalyzed reaction.

(R)-2-Methylimidazolidin-4-one is synthesized from the naturally abundant and inexpensive amino acid, L-alanine. The synthesis typically involves the condensation of L-alanine amide with an acetone equivalent.[5]

First-Generation MacMillan Catalysts , exemplified by (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, are commonly synthesized from L-phenylalanine. The synthesis involves the formation of the corresponding amide followed by cyclization with an acetone source.[6]

Figure 1: Synthetic origins of (R)-2-Methylimidazolidin-4-one and a first-generation MacMillan catalyst.

Mechanism of Catalysis: Iminium Ion Activation

Both (R)-2-Methylimidazolidin-4-one and first-generation MacMillan catalysts operate primarily through the formation of a transient iminium ion. This activation mode lowers the Lowest Unoccupied Molecular Orbital (LUMO) of α,β-unsaturated aldehydes and ketones, rendering them more susceptible to nucleophilic attack.[2][7]

The catalytic cycle can be summarized as follows:

-

Iminium Ion Formation: The secondary amine of the imidazolidinone catalyst condenses with the carbonyl group of the substrate (e.g., an α,β-unsaturated aldehyde) to form a chiral iminium ion.

-

Nucleophilic Attack: The activated iminium ion undergoes enantioselective attack by a nucleophile (e.g., a diene in a Diels-Alder reaction or an electron-rich arene in a Friedel-Crafts alkylation). The stereochemistry of the product is dictated by the chiral scaffold of the catalyst, which effectively shields one face of the iminium ion.

-

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the chiral product and regenerate the imidazolidinone catalyst, allowing it to re-enter the catalytic cycle.

Figure 2: Generalized catalytic cycle for iminium ion activation by imidazolidinone catalysts.

Comparative Performance Analysis

A direct, quantitative comparison of catalytic performance is challenging due to the limited availability of published data for (R)-2-Methylimidazolidin-4-one in benchmark asymmetric reactions. However, we can infer performance characteristics based on the structural differences and the established principles of imidazolidinone catalysis.

The primary structural difference, the C2-substituent (methyl vs. gem-dimethyl), is expected to influence the steric environment of the iminium ion intermediate. The gem-dimethyl group in the first-generation MacMillan catalyst provides a more sterically hindered environment, which can lead to higher enantioselectivities by more effectively blocking one face of the dienophile from the incoming nucleophile.[7]

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a hallmark transformation for imidazolidinone catalysts. First-generation MacMillan catalysts have demonstrated excellent yields and enantioselectivities in the reaction between cyclopentadiene and various α,β-unsaturated aldehydes.[6]

| Catalyst | Dienophile | Diene | Yield (%) | ee (%) | Reference |

| (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one HCl | Cinnamaldehyde | Cyclopentadiene | 99 | 93 (exo) | [6] |

| (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one HCl | Acrolein | Cyclopentadiene | 86 | 90 (endo) | [6] |

| (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one HCl | Crotonaldehyde | Cyclopentadiene | 85 | 92 (endo) | [6] |

Asymmetric Friedel-Crafts Alkylation

The enantioselective Friedel-Crafts alkylation of electron-rich arenes and heterocycles with α,β-unsaturated aldehydes is another powerful application of imidazolidinone catalysts. First-generation MacMillan catalysts have been successfully employed in the alkylation of pyrroles and indoles.[8]

| Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |

| (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one HCl | N-Methylpyrrole | trans-Cinnamaldehyde | 81 | 90 | [8] |

| (2S,5S)-2-tert-Butyl-3-methyl-5-benzylimidazolidin-4-one HCl | Indole | Crotonaldehyde | 91 | 93 | [4] |

Similar to the Diels-Alder reaction, a lack of specific data for (R)-2-Methylimidazolidin-4-one in Friedel-Crafts alkylations prevents a direct comparison. It is reasonable to expect that the catalyst would be active, with the enantioselectivity being influenced by the less sterically demanding methyl group at the C2 position.

Experimental Protocols

General Procedure for Asymmetric Diels-Alder Reaction with a First-Generation MacMillan Catalyst

Materials:

-

(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (MacMillan catalyst, Gen I)

-

α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

-

Diene (e.g., cyclopentadiene, freshly cracked)

-

Solvent (e.g., CH₂Cl₂/H₂O mixture)

-

Trifluoroacetic acid (TFA) (optional, as co-catalyst)

Procedure:

-

To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in the chosen solvent system (e.g., CH₂Cl₂/H₂O 95:5) at the desired temperature (e.g., -78 °C to room temperature), add the first-generation MacMillan catalyst (typically 5-20 mol%).

-

If required, add the acidic co-catalyst (e.g., TFA, 5-10 mol%).

-

Add the diene (typically 2-5 equiv) dropwise to the reaction mixture.

-

Stir the reaction mixture at the specified temperature for the required time (typically 1-24 hours), monitoring the progress by TLC or GC.

-